molecular formula C13H13N3 B2800296 4-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)benzonitrile CAS No. 955557-28-5

4-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)benzonitrile

Cat. No. B2800296
CAS RN: 955557-28-5
M. Wt: 211.268
InChI Key: MOQNDLNRSNAVGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)benzonitrile” is a chemical compound that contains a pyrazole ring, which is a type of aromatic heterocycle . The compound is unsymmetrical, but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .


Synthesis Analysis

The synthesis of similar compounds has been carried out by the alkylation process of pyrazoles with poly(bromomethyl) using t-BuOK/THF . The 1H-NMR, 13C-NMR, and IR spectroscopic data of these ligands have been fully assigned .


Molecular Structure Analysis

The crystalline structure of one compound was completely determined by single-crystal X-ray diffraction at 111 K and room temperature together with the isobaric thermal expansion . DFT calculations were performed in order to predict the most probable geometry of the organometallic complexes formed by these two new ligands and copper (II) ions .


Chemical Reactions Analysis

The in situ complexes of the multidentate ligands have been found able to oxidize the catechol substrate . The results demonstrated that factors like molar ratio of oxidant-to-substrate, nature of ligand, metal ion, and counter-ion significantly influence the catalytic activities .


Physical And Chemical Properties Analysis

The empirical formula of the compound is C13H13N3, and it has a molecular weight of 211.26 . It is a solid at room temperature .

Scientific Research Applications

Corrosion Inhibition

One study conducted a theoretical investigation using density functional theory (DFT) on bipyrazolic-type organic compounds, including derivatives structurally related to the compound . The study aimed to elucidate their potential activity as corrosion inhibitors. The research found that the efficiency of these compounds as corrosion inhibitors could be related to parameters such as the energy of the highest occupied molecular orbital (EHOMO), energy of the lowest unoccupied molecular orbital (ELUMO), and the gap energy (ΔE). The results were in agreement with experimental data, suggesting that these compounds, by virtue of their electronic properties, could serve as effective corrosion inhibitors (Wang et al., 2006).

Structural Characterization

Another study focused on the synthesis and crystal structure of a related compound, "Dimethyl 1-(4-cyanobenzyl)-1H-pyrazole-3,5-dicarboxylate". The investigation revealed the molecular arrangement, including the interplanar angles and intramolecular interactions, which contribute to understanding the structural foundations that may influence the reactivity and applications of such compounds (Xiao & Zhao, 2009).

Interaction with Metal Ions

Research into the synthesis and structure of highly substituted pyrazole ligands and their complexes with platinum(II) and palladium(II) metal ions demonstrates the versatility of pyrazole derivatives in forming coordination compounds. These studies provide insights into the potential applications of such compounds in catalysis, material science, and possibly in medicinal chemistry by exploring their coordination chemistry (Budzisz et al., 2004).

Photophysical Properties

A novel study synthesized a zinc phthalocyanine derivative containing a 4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)phenyl moiety. This research aimed to investigate the photophysical and photochemical properties of zinc phthalocyanines, highlighting their potential as photosensitizers in photodynamic therapy. The study emphasized the importance of the linker heteroatom on these properties, demonstrating the compound's high solubility and effective singlet oxygen generation, crucial for therapeutic applications (Ziminov et al., 2020).

properties

IUPAC Name

4-[(3,5-dimethylpyrazol-1-yl)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3/c1-10-7-11(2)16(15-10)9-13-5-3-12(8-14)4-6-13/h3-7H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOQNDLNRSNAVGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=CC=C(C=C2)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.